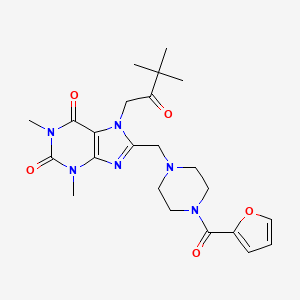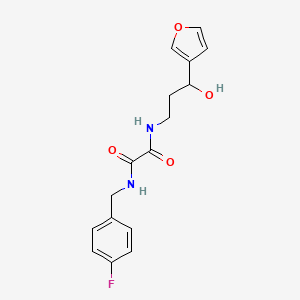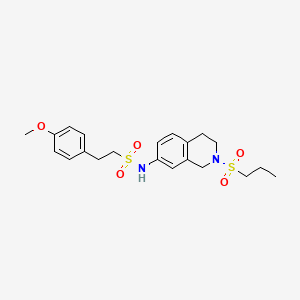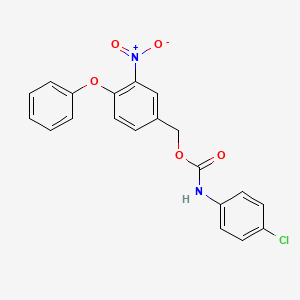![molecular formula C17H15ClN2OS B2485070 2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone CAS No. 478042-01-2](/img/structure/B2485070.png)
2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a part of a broader class of chemicals that have been synthesized and studied for various properties, including structural characteristics and potential applications in diverse fields. Although the exact compound has not been specifically detailed in available literature, related compounds provide insight into its likely characteristics and synthetic methods.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, including the use of sulfanyl groups and chlorophenyl moieties. For instance, the synthesis of 3-aryl-2-sulfanylthienopyridines demonstrates a method that could be adapted for our compound, involving halogen substitution followed by treatment with lithium diisopropylamide (LDA) and dehydration steps to achieve the desired product (Kobayashi et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds with similar functionalities often features significant interactions such as hydrogen bonding, π-π interactions, and C-H...O interactions, contributing to their stability and conformation in the solid state. The analysis of a compound like 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane reveals a three-dimensional network structure stabilized by such interactions (Lennartson & McKenzie, 2011).
Chemical Reactions and Properties
The reactivity of compounds containing both sulfanyl and chlorophenyl groups is influenced by the electron-withdrawing nature of the chloro substituent and the nucleophilicity of the sulfanyl group. This reactivity pattern enables a variety of chemical transformations, including further functionalization and cross-coupling reactions.
Physical Properties Analysis
Compounds in this class generally exhibit solid-state behavior characterized by crystallinity, melting points, and solubility influenced by their molecular structure. For example, the crystalline form and purification method can significantly affect the observed physical properties, as demonstrated by 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane (Lennartson & McKenzie, 2011).
科学的研究の応用
Synthesis and Antituberculosis Studies
A study by Chitra et al. (2011) focused on synthesizing 3-heteroarylthioquinoline derivatives, including compounds related to 2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone, for antituberculosis and cytotoxicity studies. These compounds showed significant activity against Mycobacterium tuberculosis.
Anti-Inflammatory Activity
A 2017 study by Karande & Rathi synthesized derivatives of a similar compound for potential anti-inflammatory applications. They found that these derivatives showed considerable anti-inflammatory activity in animal models.
Structural and Chemical Properties
The study by Bisseyou et al. (2007) provided insights into the structural properties of a related compound. They reported the dihedral angles and solid-state molecular arrangements, contributing to understanding the chemical behavior of such compounds.
Synthesis and Antimicrobial Activity
Manikannan et al. (2010) synthesized pyridine derivatives (related to the compound of interest) with potential antimicrobial properties. These compounds were effective against Mycobacterium tuberculosis.
Novel Compound Synthesis
A study by Li et al. (2012) explored the synthesis of novel compounds, including those structurally related to 2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone, with potential medicinal applications.
特性
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-6-7-20-16(8-11)19-12(2)17(20)15(21)10-22-14-5-3-4-13(18)9-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOKYZGARFNTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

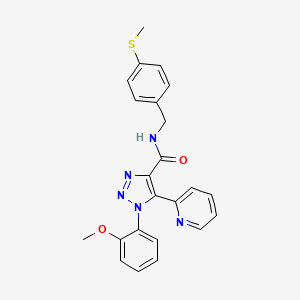
![tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate](/img/structure/B2484992.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(1-propionylpyrrolidin-2-yl)-1H-benzimidazole](/img/structure/B2484993.png)

![8-(3,4-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484996.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2484999.png)
![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2485000.png)
